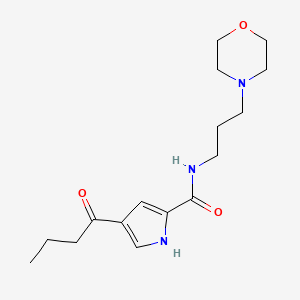
4-butyryl-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Butyryl-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide (also known as 4-BPPC) is an organic compound belonging to the class of pyrroles. It is a white solid, soluble in water and other organic solvents. 4-BPPC is a versatile molecule that has been extensively studied due to its potential applications in many different fields, such as drug synthesis, catalysis, and biochemistry. It has been used as a synthetic intermediate for the preparation of pharmaceuticals, as a ligand in catalytic reactions, and as a probe for studying protein-protein interactions.
科学的研究の応用
Stereochemistry and Pharmacological Profile Enhancement
The research on analogs of piracetam, particularly those based on the pyrrolidin-2-one pharmacophore like 4-butyryl-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide, highlights the significant interest in developing central nervous system (CNS) agents. These agents are designed to facilitate memory processes and mitigate cognitive function impairments associated with various conditions, including head traumas, stroke, and age-related pathologies. Stereochemistry plays a crucial role in the biological activity of these compounds, with enantiomerically pure versions showing pharmacological advantages, underscoring the importance of selecting the most effective stereoisomer for therapeutic use (Veinberg et al., 2015).
Role in CNS Drug Synthesis
Functional chemical groups, especially those containing heteroatoms like nitrogen, are fundamental in synthesizing compounds with potential CNS activity. The structural features of 4-butyryl-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide, which include pyrrole and morpholine rings, align with this strategy. Such compounds can range in effect from treating depression to inducing euphoria or convulsion, depending on their specific chemical makeup and biological interactions (Saganuwan, 2017).
Pharmacological Diversity from Morpholine and Pyrans Derivatives
Morpholine derivatives, including those combined with the pyrrole ring, exhibit a broad spectrum of pharmacological activities. This diversity is attributed to the structural versatility and the ability of these compounds to interact with various biological targets. Research into morpholine and pyran analogues has shown that these compounds can serve as potent pharmacophores, offering insights into future drug design and synthesis (Asif & Imran, 2019).
Bioactive Pyrrole-based Compounds
The pyrrole nucleus, a common motif in many drugs, is recognized for its pharmaceutical and pharmacological significance. The inclusion of pyrrole rings in drug design, as seen in compounds like 4-butyryl-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide, contributes to the creation of bioactive compounds with potential anticancer, antimicrobial, and antiviral activities. This highlights the ongoing interest in pyrrole-based derivatives for therapeutic applications (Li Petri et al., 2020).
Anion Binding and Sensing
Research into N-confused calix[4]pyrroles (NCCPs) and related structures demonstrates the utility of pyrrole-based macrocycles in anion binding and sensing. These compounds exhibit unique anion-binding properties differing from regular calix[4]pyrroles, offering new avenues for chemical modification and application in sensing technologies (Anzenbacher et al., 2006).
特性
IUPAC Name |
4-butanoyl-N-(3-morpholin-4-ylpropyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3/c1-2-4-15(20)13-11-14(18-12-13)16(21)17-5-3-6-19-7-9-22-10-8-19/h11-12,18H,2-10H2,1H3,(H,17,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHEAKEWLKMPJAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CNC(=C1)C(=O)NCCCN2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butyryl-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

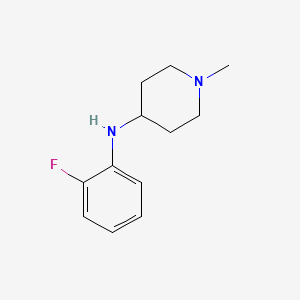

![N-(benzo[d]thiazol-6-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2406503.png)
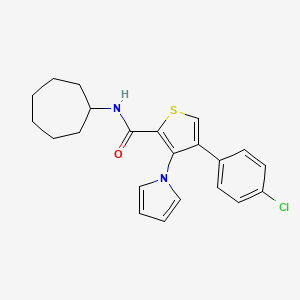

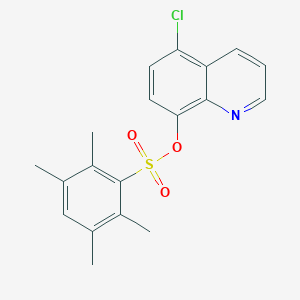
![7-N-Boc-3-oxo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2406508.png)
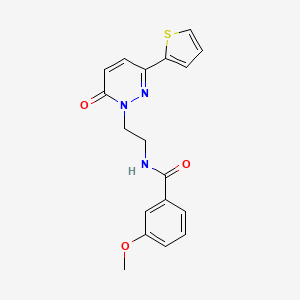

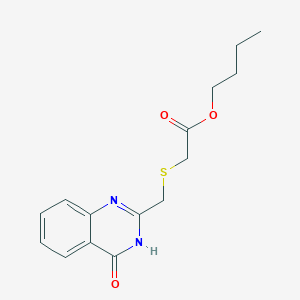
![Ethyl 2-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoylamino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2406517.png)
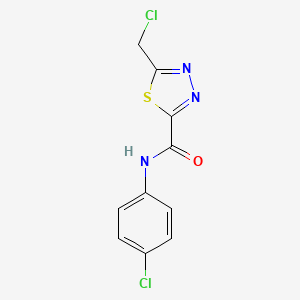
![2-{[3-cyano-6-hydroxy-4-(2-methylphenyl)-4,5-dihydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2406520.png)
